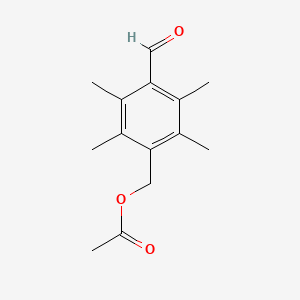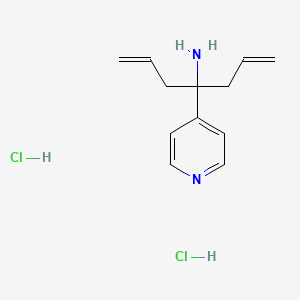
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is a chemical compound with the molecular formula C12H16N2. It is primarily used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes an allyl group and a pyridinyl group, making it a valuable tool in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride typically involves the reaction of 1-allyl-1-pyridin-4-yl-but-3-enylamine with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity 1-allyl-1-pyridin-4-yl-but-3-enylamine and hydrochloric acid
Catalysts: Acidic catalysts to enhance the reaction rate
Purification: Crystallization and filtration to obtain the dihydrochloride salt in pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids
Reduction: Formation of saturated amines
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various studies .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-1-pyridin-4-yl-but-3-enylamine: The parent compound without the dihydrochloride salt.
1-Allyl-1-pyridin-4-yl-but-3-enylamine hydrochloride: The monohydrochloride salt form.
Uniqueness: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is unique due to its dual salt form, which enhances its solubility and stability in aqueous solutions. This property makes it more suitable for biological and medicinal applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
1185299-48-2 |
|---|---|
Molekularformel |
C12H17ClN2 |
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;/h3-6,9-10H,1-2,7-8,13H2;1H |
InChI-Schlüssel |
QWZKPOXVCHKJOY-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl |
Kanonische SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)


![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)
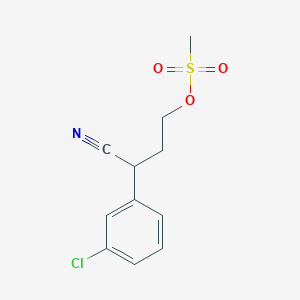
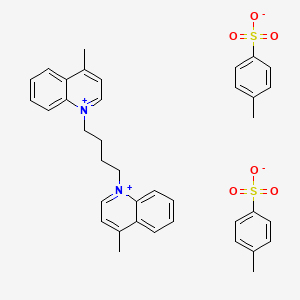
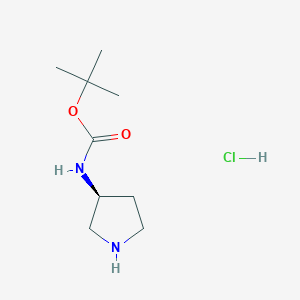

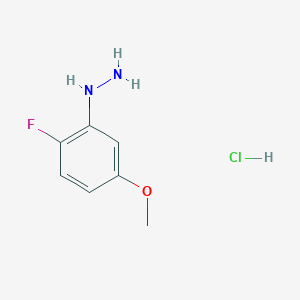
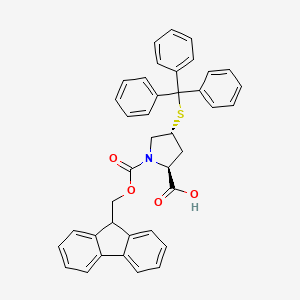
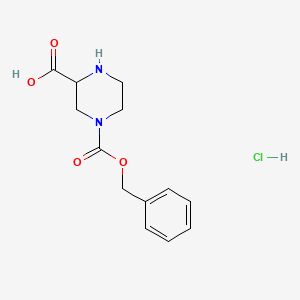
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
